molecular formula C33H20 B1631557 Tetrakis(4-ethynylphenyl)methane CAS No. 177991-01-4

Tetrakis(4-ethynylphenyl)methane

Cat. No.: B1631557
CAS No.: 177991-01-4
M. Wt: 416.5 g/mol
InChI Key: JGUCYLISNORQFW-UHFFFAOYSA-N
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Description

Tetrakis(4-ethynylphenyl)methane is a chemical compound with the molecular formula C33H20 . It has a molecular weight of 416.51 .


Synthesis Analysis

A series of microporous organic polymers (MOPs) based on tetraethynyl monomers such as this compound was synthesized via conventional Sonogashira–Hagihara coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound is based on the formula C33H20 .


Chemical Reactions Analysis

This compound is used in the synthesis of microporous organic polymers (MOPs) via the Sonogashira–Hagihara coupling reaction .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 416.52 and is a solid at 20 degrees Celsius . It has a density of 1.17±0.1 g/cm3 .

Scientific Research Applications

Crystal Structure Engineering

Tetrakis(4-ethynylphenyl)methane plays a crucial role in the field of crystal engineering, specifically in the formation of interpenetrated diamondoid networks. The weak C≡CH···C≡C interactions within this compound are instrumental in directing the crystallization process of flexible molecules, showcasing its potential in molecular crystal engineering. This characteristic is exemplified by its isostructural crystallization with pentaerythrityl tetraphenyl ether derivatives, despite variations in core size and flexibility, underlining the compound's utility in the development of molecular crystals through weak interactions (Laliberté et al., 2006).

Nanoscience and Dendrimer Synthesis

In nanoscience, this compound is a cornerstone for the synthesis of desymmetrized polyphenylene dendrimers. Its ability to undergo Diels-Alder cycloaddition, facilitating the creation of rigid, selectively functionalized polyphenylene moieties, paves the way for designing desymmetrized monodisperse macromolecules. This attribute is particularly significant for the development of nanoamphiphiles, highlighting its importance in the tailoring of new materials for nanotechnological applications (Mihov et al., 2004).

Microporous Organic Networks

The compound is instrumental in the synthesis of tubular microporous organic networks. A distinctive method that involves the gradual addition of a dihalo building block to a mixture containing this compound results in tubular materials. These materials are characterized by their unique structural and adsorption properties, suggesting their potential applications in areas such as gas storage and separation. This synthetic approach underlines the compound's versatility in the creation of materials with specific structural properties (Chun et al., 2012).

Light-Emitting Devices

In the context of light-emitting devices, tetraphenylmethane-based molecular materials derived from this compound exhibit promising characteristics for use in these applications. The synthesis of compounds with specific structural modifications showcases the potential for improved thermal and electrochemical properties, thereby enhancing the performance of light-emitting devices. This aspect of this compound underscores its applicability in the development of advanced materials for optoelectronic applications (Yeh et al., 2001).

Mechanism of Action

Target of Action

Tetrakis(4-ethynylphenyl)methane is a tetraethynyl monomer that is primarily used in the synthesis of microporous organic polymers (MOPs) and covalent organic frameworks (COFs) . Its primary targets are the building blocks of these polymers and frameworks, where it serves as a connector molecule .

Mode of Action

The compound interacts with its targets through a conventional Sonogashira–Hagihara coupling reaction . This reaction allows the formation of complex structures such as MOPs and COFs. The resulting structures are characterized by their high porosity and specific surface area .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of MOPs and COFs . These polymers and frameworks have various applications, including efficient adsorption of Lewis acidic CO2 molecules .

Pharmacokinetics

Its physical properties such as solubility and stability are crucial for its function in the synthesis of mops and cofs .

Result of Action

The result of this compound’s action is the formation of MOPs and COFs with high porosity and specific surface area . These structures can exhibit efficient adsorption of Lewis acidic CO2 molecules and display good CO2-over-N2 selectivity .

Action Environment

The synthesis of MOPs and COFs using this compound typically requires an inert gas atmosphere and relatively high reaction temperatures . The compound’s action, efficacy, and stability can be influenced by these and other environmental factors .

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Tetrakis(4-ethynylphenyl)methane has been used in the synthesis of microporous organic polymers (MOPs) which have potential applications in high-performance liquid chromatography (HPLC). The superior hydrophobic structures of these MOPs restrict their application in the reversed-phase mode. To solve this obstacle and to expand the application of MOPs in HPLC, the thiol-yne “click” postsynthesis strategy has been used to construct MON-based stationary phases for mixed-mode chromatography .

Properties

IUPAC Name

1-ethynyl-4-[tris(4-ethynylphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H20/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUCYLISNORQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unique structural features contribute to the formation of porous networks with Tetrakis(4-ethynylphenyl)methane?

A1: this compound possesses a tetrahedral geometry with four ethynyl groups extending outwards. This structure facilitates its participation in Sonogashira coupling reactions with dihalo building blocks, leading to the formation of three-dimensional networks. The rigidity of the tetrahedral core and the spatial arrangement of the ethynyl groups contribute to the formation of microporous structures. [, , , ]

Q2: How can the porosity of networks derived from this compound be tuned?

A2: The porosity of these networks can be tuned through various strategies. One approach involves varying the reaction conditions during the Sonogashira coupling reaction. For instance, gradual addition of the dihalo building block to a mixture containing this compound under Sonogashira coupling conditions has been shown to yield tubular materials, showcasing the influence of reaction kinetics on morphology. [] Additionally, incorporating different linkers or functional groups within the network structure can modify pore size and surface properties. [, ]

Q3: What catalytic applications have been explored with this compound-based materials?

A3: this compound-derived porous organic polymers (POPs) have demonstrated promising catalytic activities. For example, incorporating imidazolium salts into the network through Sonogashira coupling with diiodoimidazolium salts yields materials (T-IM) with catalytic activity in the conversion of carbon dioxide into cyclic carbonates. [] Additionally, hyper-cross-linked polyarylacetylene networks prepared using this compound exhibit high surface areas and can function as heterogeneous acid catalysts in reactions like aldehyde/ketone acetalization and carboxylic acid esterification. []

Q4: What role does weak hydrogen bonding play in the crystal structure of this compound?

A4: Crystallographic studies have shown that this compound molecules assemble into interwoven diamondoid lattices. This arrangement is stabilized in part by weak C−H···C≡C hydrogen bonds between the acetylenic groups, highlighting the significance of these interactions in directing the solid-state structure. [, ]

Q5: How do structural modifications to this compound affect the properties of the resulting polymers?

A5: Introducing specific moieties into the polymer backbone can significantly alter material properties. For instance, incorporating triphenylamine or azobenzene units into this compound-based polymers increases the density of electron-donating nitrogen sites within the porous framework. This modification enhances carbon dioxide adsorption due to favorable interactions between the Lewis acidic carbon dioxide molecules and the basic nitrogen sites. []

Q6: Have computational methods been employed to study this compound and its derivatives?

A6: Yes, computational chemistry has been utilized to investigate the properties and behavior of this compound systems. For instance, the cyclic periodic wave function (CPWF) approach at the AM1 and PM3 semiempirical levels has been used to study infinitely periodic solid-state systems stabilized by C−H···π interactions between this compound units, demonstrating the utility of computational tools in understanding these materials. []

Q7: What analytical techniques are commonly used to characterize this compound-based materials?

A7: Characterization of these materials often involves a combination of techniques. Common methods include thermogravimetric analysis (TGA) to assess thermal stability, infrared (IR) spectroscopy to identify functional groups, scanning electron microscopy (SEM) to visualize morphology, and Brunauer-Emmett-Teller (BET) analysis to determine surface area and porosity. Solid-state 13C NMR spectroscopy can provide insights into the network structure. [, ]

Q8: What makes this compound suitable for creating organic-inorganic hybrid materials?

A8: this compound's ethynyl groups can participate in hydrosilylation reactions with bisdimethylsilyl compounds like 1,1,3,3-tetramethyldisiloxane (TMDS) or 1,4-bis(dimethylsilyl)benzene (BDMSB). This reaction allows for the creation of organic-inorganic hybrid gels with tunable optical properties based on the σ–π conjugation within the network structure. []

Q9: Can this compound be used to create fluorescent materials?

A9: Yes, this compound can be used to prepare fluorescent porous organic polymers. By polymerizing it with fluorescent monomers like diketopyrrolopyrrole derivatives, the resulting polymers inherit the fluorescent nature of the incorporated monomer. These materials can then be further developed for applications such as sensing, taking advantage of changes in fluorescence upon interaction with specific analytes. []

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